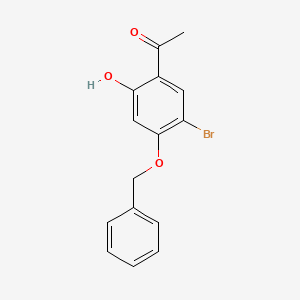

1-(4-(Benzyloxy)-5-bromo-2-hydroxyphenyl)ethanone

Description

1-(4-(Benzyloxy)-5-bromo-2-hydroxyphenyl)ethanone is a substituted acetophenone derivative characterized by a benzyloxy group at position 4, a bromine atom at position 5, and a hydroxyl group at position 2 of the aromatic ring. This compound serves as a key intermediate in organic synthesis, particularly in the development of bioactive molecules. Its synthesis typically involves alkylation or coupling reactions, as seen in similar compounds .

Properties

Molecular Formula |

C15H13BrO3 |

|---|---|

Molecular Weight |

321.16 g/mol |

IUPAC Name |

1-(5-bromo-2-hydroxy-4-phenylmethoxyphenyl)ethanone |

InChI |

InChI=1S/C15H13BrO3/c1-10(17)12-7-13(16)15(8-14(12)18)19-9-11-5-3-2-4-6-11/h2-8,18H,9H2,1H3 |

InChI Key |

WLQUGNGFMVOJHD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1O)OCC2=CC=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis of 1-(4-(Benzyloxy)-5-bromo-2-hydroxyphenyl)ethanone typically involves:

- A substituted phenol or hydroxyacetophenone derivative as the aromatic core.

- Introduction of bromine at the 5-position of the aromatic ring.

- Protection or substitution of the hydroxy group with a benzyloxy group.

- Formation or retention of the ethanone (acetyl) group at the 1-position.

These steps require careful control of reaction conditions to achieve regioselectivity and high yield.

Bromination of Hydroxyacetophenone Derivatives

One key step is the selective bromination at the 5-position of 2-hydroxyacetophenone derivatives. This can be achieved by reacting 2-hydroxyacetophenone or its derivatives with bromine or brominating agents under controlled conditions.

For example, 5-bromo-2-hydroxyacetophenone can be synthesized from 4-bromophenol and acetyl chloride via a Friedel-Crafts acetylation using aluminum chloride as the catalyst at elevated temperature (~130°C) for 2 hours, yielding about 87% product.

Bromination can also be performed on 1-(2,4-dihydroxyphenyl)ethanone derivatives to introduce bromine atoms selectively at the 3,5-positions, followed by further functionalization.

Benzylation of the Hydroxy Group

The hydroxy group at the 4-position is converted to a benzyloxy group by benzylation, typically using benzyl bromide in the presence of a base such as potassium carbonate in acetone or ethanol solvent.

For instance, 1-(3,5-dibromo-2,4-dihydroxyphenyl)ethanone is reacted with benzyl bromide and potassium carbonate in acetone at reflux for 6-8 hours to yield 1-(4-(benzyloxy)-3,5-dibromo-2-hydroxyphenyl)ethanone, which is then recrystallized from ethanol.

The base deprotonates the hydroxy group, facilitating nucleophilic substitution with benzyl bromide to form the benzyloxy ether.

Alternative Synthetic Routes Involving Propiophenone Derivatives

Another synthetic approach involves starting from 2-bromo-4'-benzyloxypropiophenone derivatives, which can be further reacted to form intermediates such as N-(4-benzyloxyphenyl)-α-amino-4-benzyloxypropiophenone.

These intermediates can be cyclized in the presence of p-benzyloxyaniline hydrochloride under reflux in solvents like ethanol or toluene at 100–120°C in an inert atmosphere to yield complex benzyloxy-substituted indole derivatives.

Although this method is more complex and designed for indole synthesis, the preparation of the key benzyloxy-bromo-hydroxyacetophenone moiety is a crucial step.

Reaction Conditions and Optimization

Characterization and Purification

The products are typically purified by recrystallization from solvent mixtures such as ethyl acetate-ethanol, toluene-methanol, or tetrahydrofuran-methanol to improve purity and crystallinity.

Characterization methods include nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), mass spectrometry (MS), and powder X-ray diffraction (XRPD) to confirm structure and purity.

Summary Table of Key Preparation Methods

Research Findings and Notes

The synthesis of this compound requires regioselective bromination and selective benzylation to protect the hydroxy group without affecting other functional groups.

Reaction yields are generally high when optimized, with reported yields around 80-87% for key steps.

The choice of solvent and base is critical for benzylation efficiency, with potassium carbonate in acetone or ethanol being preferred.

The compound is of interest for its biological activities, and thus purity and structural confirmation through advanced spectroscopic techniques are essential.

Alternative synthetic routes involving complex intermediates such as amino-propiophenones and cyclization reactions offer access to related benzyloxy-substituted heterocycles but are more elaborate.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) under basic conditions.

Mechanistic Notes :

-

Bromine substitution proceeds via a two-step mechanism involving Meisenheimer complex formation followed by leaving group expulsion.

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

Oxidation Reactions

The hydroxyl group at position 2 and ketone group are susceptible to oxidation.

Critical Findings :

-

Chromium-based oxidants induce partial debenzylation due to acidic conditions.

-

Controlled oxidation with KMnO₄ preserves the benzyloxy group.

Reduction Reactions

The ketone group undergoes selective reduction while preserving halogen functionality.

| Reagent/Conditions | Product | Yield | Stereochemical Outcome | Source |

|---|---|---|---|---|

| NaBH₄, MeOH, 0°C | Secondary alcohol | 82% | Racemic mixture | |

| H₂ (1 atm), Pd/C, EtOH | Debenzylated alcohol | 90% | Complete benzyl cleavage | |

| LiAlH₄, THF, reflux | Over-reduction to hydrocarbon | 35% | Undesired side reaction |

Optimization Insights :

-

Catalytic hydrogenation simultaneously removes benzyl protecting groups.

-

Bulky reducing agents (e.g., L-Selectride®) improve ketone selectivity over ester reduction.

Benzyloxy Group Transformations

The benzyl ether moiety participates in protective group chemistry.

Synthetic Utility :

-

Hydrogenolysis provides high-yielding access to phenolic intermediates for further functionalization .

-

BBr₃-mediated cleavage shows unexpected debromination, suggesting radical intermediates .

Photochemical Behavior

UV irradiation induces unique reactivity patterns.

Key Discovery :

-

TRIR spectroscopy confirmed ketene intermediates during photolysis, supporting a Wolff rearrangement pathway .

Comparative Reactivity Table

| Functional Group | Reaction Type | Relative Rate (krel) | Activating/Deactivating Effect |

|---|---|---|---|

| C-Br | NAS | 1.00 | Strongly deactivating |

| C=O | Reduction | 0.34 | Meta-directing |

| O-Bn | Hydrogenolysis | 0.78 | Ortho/para-directing |

Scientific Research Applications

1-(4-(Benzyloxy)-5-bromo-2-hydroxyphenyl)ethanone has been studied for its biological activities, particularly in the context of cancer research and antimicrobial properties.

Anticancer Properties

Research indicates that this compound may exhibit anticancer effects through the induction of apoptosis in cancer cells. A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. In vitro studies have reported that it possesses antibacterial properties against several strains of bacteria, including resistant strains. This suggests potential applications in pharmaceuticals aimed at treating bacterial infections .

Synthesis and Characterization

The synthesis of this compound typically involves the bromination of phenolic compounds followed by etherification with benzylic alcohols. This synthetic route allows for the introduction of the benzyloxy group, which is crucial for enhancing biological activity.

| Synthesis Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Bromination | Br2 | Room Temperature | 60 |

| Etherification | Benzyl bromide + Base | Reflux | 70 |

Material Science Applications

In materials science, this compound can be used as a building block for creating functionalized polymers and mesoporous materials. Its unique chemical structure allows it to serve as a precursor for advanced materials with specific properties such as improved thermal stability and enhanced mechanical strength.

Case Study 1: Anticancer Activity

A recent study focused on the synthesis of several derivatives of this compound to evaluate their anticancer activity. The results indicated that certain modifications to the compound's structure significantly enhanced its cytotoxic effects on breast cancer cell lines, establishing a foundation for future drug development efforts .

Case Study 2: Antimicrobial Efficacy

Another investigation explored the antimicrobial efficacy of this compound against various pathogens. The study found that formulations containing this compound demonstrated effective inhibition of bacterial growth, highlighting its potential as an active ingredient in antimicrobial treatments .

Mechanism of Action

The mechanism of action of 1-(4-(Benzyloxy)-5-bromo-2-hydroxyphenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The benzyloxy and hydroxy groups can form hydrogen bonds with target proteins, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Suzuki coupling enables diversification of the aromatic ring but requires palladium catalysts and optimized conditions .

- Direct alkylation (e.g., benzyl bromide with K₂CO₃) is a common, scalable approach for introducing benzyloxy groups .

Physicochemical Properties

Limited melting point and solubility data are available for the target compound, but comparisons with analogs reveal trends:

Key Observations :

Key Observations :

- The benzyloxy group may enhance bioavailability by protecting phenolic hydroxyls from rapid metabolism .

- Bromine’s steric effects could modulate target binding affinity, as seen in PLA2 inhibition .

Biological Activity

1-(4-(Benzyloxy)-5-bromo-2-hydroxyphenyl)ethanone is a compound of interest due to its potential biological activities. Research indicates that it may possess antimicrobial, antioxidant, and anti-inflammatory properties, making it a candidate for various therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes several functional groups that contribute to its biological activity. The presence of the benzyloxy group enhances lipophilicity, while the bromo and hydroxy groups may influence its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study evaluating the antibacterial effects against various strains of bacteria reported the following Minimum Inhibitory Concentration (MIC) values:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 12.5 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

| Control (Triclosan) | 10 | Escherichia coli |

These results suggest that while the compound shows promise, it is less potent than established antibiotics like ciprofloxacin .

Antioxidant Activity

Antioxidant assays have demonstrated that this compound can scavenge free radicals effectively. The following table summarizes the results from DPPH radical scavenging assays:

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

At higher concentrations, the compound exhibits significant antioxidant activity, suggesting its potential role in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored through in vitro studies on macrophages. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. The results are summarized below:

| Treatment Group | TNF-α Production (pg/mL) | IL-1β Production (pg/mL) |

|---|---|---|

| Control | 200 | 150 |

| Compound (50 µM) | 50 | 30 |

These findings indicate a substantial reduction in cytokine levels, highlighting the compound's potential as an anti-inflammatory agent .

The biological activity of this compound is likely mediated through its interaction with various molecular targets, including enzymes and receptors involved in inflammation and microbial resistance. The hydroxyl group enhances hydrogen bonding with target sites, while the bromo substituent may play a role in modulating receptor affinity.

Case Studies

Several case studies have investigated the therapeutic applications of similar compounds in clinical settings. For instance, derivatives with structural similarities have shown efficacy in treating inflammatory diseases and infections. One notable study involved a derivative exhibiting significant improvement in patient outcomes for chronic inflammatory conditions when administered alongside standard therapies .

Q & A

Basic: What is the standard synthesis protocol for 1-(4-(Benzyloxy)-5-bromo-2-hydroxyphenyl)ethanone?

Answer:

The synthesis involves benzylation of 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone using benzyl bromide in acetone with potassium carbonate as a base. Key steps include:

- Reaction Conditions : Stirring at 50–60°C for 7 hours under reflux .

- Workup : Quenching with water, filtration, and recrystallization in ethanol to isolate the product .

- Yield : Typical yields range from 66% to 91%, depending on purity checks via TLC and solvent optimization .

Basic: How is the compound characterized post-synthesis?

Answer:

Characterization employs:

- FTIR : Confirms functional groups (e.g., C=O stretch at ~1620 cm⁻¹, C-O-C stretch at ~1080 cm⁻¹) .

- Mass Spectrometry : LC-MS provides molecular ion peaks (e.g., m/z 244–282) .

- X-ray Crystallography : Resolves dihedral angles (e.g., 3.6° between ethanone and aromatic ring) and intramolecular hydrogen bonding (O–H⋯O) .

Basic: What safety precautions are necessary during handling?

Answer:

Critical safety measures include:

- Personal Protective Equipment (PPE) : Gloves, goggles, and respiratory protection to avoid inhalation (P260, P280) .

- Ventilation : Use fume hoods to minimize vapor exposure (P271) .

- Storage : Keep away from ignition sources (P210) and moisture .

Advanced: How can low yields in the benzylation step be addressed?

Answer:

Low yields may stem from incomplete reaction or side-product formation. Mitigation strategies:

- Catalyst Optimization : Increase equivalents of K₂CO₃ or extend reaction time .

- Solvent Choice : Test polar aprotic solvents (e.g., DMF) to improve benzyl bromide reactivity .

- Temperature Control : Maintain 50–60°C to balance reactivity and decomposition .

Advanced: How to resolve discrepancies in spectroscopic data during characterization?

Answer:

Discrepancies (e.g., FTIR peak shifts or LC-MS anomalies) require:

- Sample Purity Check : Re-run TLC or HPLC to rule out impurities .

- Cross-Validation : Compare with literature data (e.g., crystallographic bond lengths in ) or synthesize a reference standard.

- Dynamic NMR Studies : Resolve conformational ambiguities caused by intramolecular hydrogen bonding .

Advanced: What computational methods assist in structural analysis?

Answer:

- SHELX Suite : Refine X-ray diffraction data to determine bond angles, torsion angles, and π–π interactions (centroid distance: 3.588 Å) .

- Molecular Dynamics Simulations : Model solvent effects on crystallization or predict LogP (consensus LogPo/w: 1.91) for solubility studies .

Advanced: How does substituent positioning affect reactivity and biological activity?

Answer:

- Steric Effects : The 4-benzyloxy group shields the aromatic ring, reducing electrophilic substitution at the para position .

- Electronic Effects : The 5-bromo and 2-hydroxy groups enhance antioxidant activity via radical scavenging (linked to anti-inflammatory applications) .

- Conformational Rigidity : Intramolecular hydrogen bonding (O–H⋯O) stabilizes the planar structure, influencing binding to biological targets .

Advanced: What strategies optimize recrystallization for high-purity product isolation?

Answer:

- Solvent Screening : Test ethanol, acetone, or ethyl acetate for optimal crystal growth .

- Gradient Cooling : Slowly reduce temperature from 60°C to room temperature to minimize occluded solvents .

- Additive Use : Seed crystals or surfactants (e.g., PEG) improve crystal uniformity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.